Benzene, 1,1'-sulfinylbis[2,4-dinitro-
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Overview
Description
Benzene, 1,1’-sulfinylbis[2,4-dinitro-] is a chemical compound characterized by the presence of a benzene ring substituted with sulfinyl and dinitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 1,1’-sulfinylbis[2,4-dinitro-] typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives, where benzene is treated with concentrated nitric acid in the presence of concentrated sulfuric acid to introduce nitro groups. The sulfinyl group can be introduced through sulfonation reactions, where benzene is reacted with sulfur trioxide and fuming sulfuric acid .
Industrial Production Methods
Industrial production of benzene, 1,1’-sulfinylbis[2,4-dinitro-] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-sulfinylbis[2,4-dinitro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the nitro and sulfinyl groups can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as hydroxide ions are employed under specific conditions
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
Benzene, 1,1’-sulfinylbis[2,4-dinitro-] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzene, 1,1’-sulfinylbis[2,4-dinitro-] involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro groups can participate in redox reactions, while the sulfinyl group can undergo various substitution reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research applications .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-sulfonylbis[4-chloro-]
- Benzene, 1,2-dinitro-
- Benzene, 1,1’-sulfinylbis(methylene)
Uniqueness
Benzene, 1,1’-sulfinylbis[2,4-dinitro-] is unique due to the presence of both sulfinyl and dinitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
52427-27-7 |
---|---|
Molecular Formula |
C12H6N4O9S |
Molecular Weight |
382.26 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)sulfinyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O9S/c17-13(18)7-1-3-11(9(5-7)15(21)22)26(25)12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H |
InChI Key |
LSKNYOCHCCPEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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